molecular formula C17H13FN2O2 B15085086 3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15085086
M. Wt: 296.29 g/mol
InChI Key: MAFRBSHYNWBBNI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a high-purity chemical reagent featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. This compound is exclusively intended for research applications in early drug discovery and chemical biology. The pyrazole nucleus is a well-established heterocycle in the development of bioactive molecules. Pyrazole derivatives have been extensively documented in scientific literature for their wide range of biological activities, serving as key structural motifs in various therapeutic agents . The specific substitution pattern on this compound—featuring fluorophenyl and tolyl groups—is characteristic of structures investigated for their potential in developing novel anti-inflammatory, anticancer, antibacterial, and antidepressant agents, given that these are prominent research areas for pyrazole-based molecules . The carboxylic acid functional group provides a versatile handle for further chemical modification, such as amide coupling, to create derivative libraries for structure-activity relationship (SAR) studies or for conjugation to other molecular platforms. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate care and conduct their own analytical characterization to confirm identity and purity for their specific application.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13FN2O2/c1-11-3-2-4-14(9-11)20-16(17(21)22)10-15(19-20)12-5-7-13(18)8-6-12/h2-10H,1H3,(H,21,22)

InChI Key

MAFRBSHYNWBBNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method is the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Fluorophenyl vs. Halogenated Phenyl Groups
  • Chlorine’s higher atomic radius may also alter binding pocket interactions in biological targets.
  • 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (): Bromine’s polarizability increases van der Waals interactions, but the dihydro-pyrazole ring reduces aromaticity, affecting planarity and stacking interactions.
M-tolyl vs. Other Aromatic Substituents
  • 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (): Replacing M-tolyl with a chlorophenyl group enhances electron-withdrawing effects but reduces steric hindrance compared to the methyl-substituted tolyl.
  • 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (): The absence of fluorine and the methyl group at position 1 (instead of M-tolyl) simplifies the structure, likely increasing solubility but reducing metabolic stability.

Functional Group Modifications

Carboxylic Acid vs. Carbamothioyl or Aldehyde
  • 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (): The tetrahydropyrimidine ring introduces additional hydrogen bond donors/acceptors, which may enhance binding affinity compared to pyrazole derivatives.

Crystallographic and Geometric Comparisons

  • Dihedral Angles : In analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (), dihedral angles between pyrazole and fluorophenyl rings range from 4.64° to 10.53°, indicating moderate planarity. The M-tolyl group in the target compound may introduce steric hindrance, increasing dihedral angles and reducing coplanarity .
  • Hydrogen Bonding : The carboxylic acid group in the target compound forms stronger hydrogen bonds (e.g., O–H···O/N) compared to esters or amides, as observed in crystal structures of related pyrazoles ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Dihedral Angle (°)
Target Compound C17H13FN2O2 4-Fluorophenyl (3), M-tolyl (1) Carboxylic acid (5) ~5–10 (estimated)
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid C11H10N2O2 4-Methylphenyl (3) Carboxylic acid (5) N/A
3-(2,4-Dichloro-5-fluorophenyl)-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid C16H10Cl2FNO2 2,4-Dichloro-5-fluorophenyl (3), o-tolyl (1) Carboxylic acid (5) N/A

Biological Activity

3-(4-Fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the reaction of 4-fluorobenzaldehyde and various substituted phenyl hydrazines under acidic conditions, followed by carboxylation to introduce the carboxylic acid functional group. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown potent inhibitory effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • NCI-H460 (lung cancer)

In a study, derivatives of pyrazole demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against these cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have been reported to possess activity against a range of pathogens, including bacteria and fungi. For example, studies have shown that certain pyrazole compounds can inhibit bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Pyrazole compounds are known for their anti-inflammatory properties. The presence of specific substituents on the pyrazole ring can enhance these effects. In vitro studies have reported that derivatives exhibit significant inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazoles act as inhibitors of kinases involved in cancer cell proliferation.
  • Modulation of Apoptosis : They may induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

StudyCompound TestedCell LineIC50 Value
Xia et al., 2022Pyrazole derivativeA54949.85 µM
Fan et al., 2021Pyrazole derivativeMCF-70.46 µM
Li et al., 2022Pyrazole derivativeNCI-H4600.03 µM

These studies highlight the promising anticancer potential of pyrazole derivatives, emphasizing the need for further exploration in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate and 4-fluorophenylhydrazine can form the pyrazole core, followed by carboxylation at the 5-position . A multi-step approach involving:

Formation of the pyrazole ring via cyclocondensation.

Introduction of the carboxylic acid group via hydrolysis of an ester intermediate.
Key optimization strategies:

  • Use of microwave-assisted synthesis to reduce reaction time .
  • Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >90% purity .
  • Data Table :
MethodYield (%)Purity (%)Reference
Conventional cyclocondensation65–7585–90
Microwave-assisted80–8592–95

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole-carboxylic acid derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between regioisomers. For example, the carboxylic proton (COOH) appears as a broad singlet at δ 12–14 ppm, while aromatic protons show splitting patterns dependent on substituents .
  • IR : Confirm the carboxylic acid group via O–H stretching (2500–3000 cm⁻¹) and C=O stretching (1680–1720 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH group at m/z [M–45]⁺) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, Fukui indices) and predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). The fluorophenyl group may enhance binding via hydrophobic interactions .
  • Data Table :
PropertyCalculated ValueExperimental ValueReference
HOMO-LUMO Gap (eV)4.2N/A
Binding Affinity (kcal/mol)-8.5N/A

Q. What strategies address contradictions in crystallographic data for pyrazole derivatives?

  • Methodological Answer :
  • X-ray Refinement : Use SHELX-2018 for structure solution. Key parameters:
  • Apply TWIN/BASF commands for twinned crystals .
  • Validate hydrogen bonding via PLATON’s ADDSYM tool to avoid overinterpretation .
  • Case Study : For a related compound (5-methyl-1-phenylpyrazole-4-carboxylic acid), discrepancies in torsion angles (±5°) were resolved by re-measuring data at 100 K .

Q. How does the fluorophenyl substituent influence hydrogen-bonding networks in crystal structures?

  • Methodological Answer :
  • The 4-fluorophenyl group participates in C–H···F interactions (2.8–3.2 Å) and stabilizes layered packing motifs. Graph-set analysis (Etter’s notation) reveals R₂²(8) motifs between COOH dimers .
  • Data Table :
Interaction TypeDistance (Å)Angle (°)Reference
O–H···O (COOH dimer)1.82176
C–H···F (Fluorophenyl)3.05145

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodological Answer :
  • COX-2 Inhibition : Use a colorimetric assay (Cayman Chemical Kit) with IC₅₀ values compared to celecoxib .
  • NF-κB Luciferase Reporter Assay : Test in RAW 264.7 macrophages stimulated with LPS. A 40% inhibition at 10 μM suggests moderate activity .

Q. How can metabolic stability be assessed for pyrazole-carboxylic acid derivatives?

  • Methodological Answer :
  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • Key Findings : Carboxylic acid groups generally reduce CYP450-mediated metabolism, increasing half-life (t₁/₂ > 120 min) compared to ester analogs .

Methodological Challenges

Q. What are the pitfalls in interpreting NMR spectra of fluorinated pyrazoles?

  • Methodological Answer :
  • ¹⁹F NMR : Chemical shifts vary widely (-110 to -125 ppm for 4-fluorophenyl). Use CFCl₃ as an internal standard.
  • Coupling Artifacts : Fluorine-proton coupling (³J~8 Hz) can split aromatic protons into doublets. Decoupling experiments or 2D NMR (HSQC) clarify assignments .

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